Product packaging for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol(Cat. No.:CAS No. 58599-05-6)

3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol

Cat. No.: B1280741
CAS No.: 58599-05-6
M. Wt: 176.17 g/mol
InChI Key: DDCBVFRRESFKMF-UHFFFAOYSA-N
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Description

Contextualization of Oxadiazole Scaffolds in Chemical Biology

Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The 1,2,4-oxadiazole (B8745197) isomer, in particular, has garnered significant attention as a "privileged scaffold" in medicinal chemistry. This is due to its favorable physicochemical properties and its presence in a wide array of pharmacologically active agents.

The utility of the 1,2,4-oxadiazole ring stems from several key features:

Metabolic Stability: The ring system exhibits high chemical and thermal stability, making it resistant to metabolic degradation in biological systems.

Bioisosterism: 1,2,4-oxadiazoles are frequently employed as bioisosteres for ester and amide functional groups. This substitution can improve metabolic stability and other pharmacokinetic properties of a drug candidate while maintaining necessary biological interactions.

Receptor Interactions: The nitrogen and oxygen atoms in the ring can act as hydrogen bond acceptors, facilitating specific interactions with biological targets like enzymes and receptors.

Due to these characteristics, the 1,2,4-oxadiazole nucleus is a component of numerous compounds investigated for a vast range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiparasitic activities. researchgate.netresearchgate.net

Compound Class Biological Activity Investigated
Substituted 1,2,4-oxadiazolesAnthelmintic, Anticancer, Anti-inflammatory
1,2,4-Oxadiazole/2-imidazoline hybridsAntibacterial (including drug-resistant strains)
Cinnamic acid-inspired 1,2,4-oxadiazolesAntitubercular
3,5-disubstituted-1,2,4-oxadiazolesAntifungal, Antibacterial

This table presents examples of biological activities associated with various 1,2,4-oxadiazole-containing compound classes.

The Phenol (B47542) Moiety in Bioactive Compounds

The phenol group, consisting of a hydroxyl group attached to an aromatic ring, is one of the most common functional groups found in natural and synthetic bioactive compounds. nih.gov Its presence can profoundly influence a molecule's biological profile. The hydroxyl group can act as both a hydrogen bond donor and acceptor, making it crucial for molecular recognition at receptor binding sites.

Phenolic compounds are widely recognized for a variety of biological functions:

Antioxidant Properties: Phenols can scavenge free radicals, which is a key mechanism in protecting against oxidative stress-related diseases.

Anti-inflammatory Effects: Many phenolic compounds can modulate inflammatory pathways, for instance by inhibiting the activity or gene expression of pro-inflammatory mediators. fluorochem.co.uk

Antimicrobial and Anticancer Activity: The phenol moiety is a structural feature of many compounds with demonstrated antimicrobial and anticancer properties. sigmaaldrich.comnih.gov

The reactivity and biological activity of the phenol group can be tuned by the presence and position of other substituents on the aromatic ring.

Phenolic Compound Type Primary Associated Biological Activities
Flavonoids (e.g., Quercetin)Antioxidant, Anti-inflammatory, Anticancer
Cinnamic Acids (e.g., Ferulic Acid)Antioxidant, Anti-inflammatory
Benzoic Acids (e.g., Gallic Acid)Antioxidant
Stilbenes (e.g., Resveratrol)Antioxidant, Anti-inflammatory, Antiviral

This table provides an overview of major classes of phenolic compounds and their widely studied biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B1280741 3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol CAS No. 58599-05-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-methyl-1,2,4-oxadiazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-10-9(11-13-6)7-3-2-4-8(12)5-7/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCBVFRRESFKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476390
Record name 3-(5-methyl-1,2,4-oxadiazol-3-yl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58599-05-6
Record name 3-(5-methyl-1,2,4-oxadiazol-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-methyl-1,2,4-oxadiazol-3-yl)phenol
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Synthetic Strategies and Methodologies for 3 5 Methyl 1,2,4 Oxadiazol 3 Yl Phenol

Historical Development of Synthetic Approaches to 1,2,4-Oxadiazole (B8745197) Derivatives

The journey into the synthesis of 1,2,4-oxadiazoles began in 1884 with the pioneering work of Tiemann and Krüger. Their initial method laid the groundwork for what would become the most prevalent strategies for constructing this heterocyclic system. For nearly eight decades, the chemistry of 1,2,4-oxadiazoles remained a relatively niche area of study. It wasn't until the 1960s that interest in this scaffold intensified, largely due to the discovery of its intriguing photochemical rearrangement properties. This resurgence in interest has continued to grow, fueled by the discovery of the 1,2,4-oxadiazole moiety in numerous biologically active compounds and its utility in materials science.

Classical and Modern Synthetic Routes to the 1,2,4-Oxadiazole Core of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol

The construction of the 1,2,4-oxadiazole ring in this compound can be achieved through several established and contemporary synthetic methodologies.

The most classical and widely employed route involves the reaction of an amidoxime (B1450833) with a carboxylic acid derivative, followed by a cyclodehydration step. In the context of synthesizing the target molecule, this would typically involve the reaction of 3-hydroxybenzamidoxime with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The resulting O-acyl amidoxime intermediate then undergoes thermal or base-catalyzed cyclization to yield the desired this compound.

Another traditional approach is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. While versatile, this method can sometimes be limited by the reactivity of the nitrile and the potential for dimerization of the nitrile oxide.

Modern synthetic approaches have focused on improving the efficiency, safety, and environmental impact of these classical methods. One-pot syntheses have been developed to streamline the process, avoiding the isolation of intermediates. For instance, a one-pot reaction of a nitrile, hydroxylamine, and an acylating agent can directly yield the 3,5-disubstituted 1,2,4-oxadiazole. Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times and often improving yields. nih.gov Furthermore, novel catalytic systems, including the use of metal-free catalysts like graphene oxide, are being explored to promote the cyclization under milder conditions. nih.gov

Strategies for Introducing the Phenolic Moiety in this compound Synthesis

The presence of a reactive phenolic hydroxyl group necessitates careful strategic planning during the synthesis of this compound. There are two primary strategies for incorporating this functionality:

Starting with a Phenolic Precursor: This is the more direct approach, where the synthesis begins with a molecule already containing the hydroxyl group, such as 3-hydroxybenzonitrile. This nitrile can then be converted to 3-hydroxybenzamidoxime. However, the phenolic hydroxyl group can interfere with subsequent reactions, particularly the acylation of the amidoxime. To circumvent this, the hydroxyl group is often protected with a suitable protecting group that is stable to the reaction conditions and can be selectively removed at a later stage. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl).

Late-Stage Introduction of the Hydroxyl Group: An alternative strategy involves carrying out the synthesis with a precursor that has a protected hydroxyl group or a functional group that can be converted to a hydroxyl group in a later step. For example, the synthesis could start with 3-methoxybenzonitrile. The 1,2,4-oxadiazole ring is constructed, and then the methyl ether is cleaved to reveal the free phenol (B47542). This approach can be advantageous if the protecting group is more robust or if it simplifies the purification of intermediates.

Optimization of Reaction Conditions and Reagent Selection for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of reagents, solvents, catalysts, temperature, and reaction time.

Reagent Selection: For the acylation of 3-hydroxybenzamidoxime, acetic anhydride is a common and cost-effective choice. Acetyl chloride can also be used, but it is more reactive and may require more careful control of the reaction conditions. The choice of base for the cyclization step is also critical, with options ranging from inorganic bases like potassium carbonate to organic bases like pyridine (B92270) or triethylamine.

Solvent: The solvent can significantly influence the reaction rate and selectivity. Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and dimethylformamide (DMF) are frequently used for the acylation and cyclization steps.

Catalyst: While many traditional syntheses are conducted without a catalyst, modern methods often employ catalysts to improve efficiency. For example, Lewis acids or solid-supported catalysts can facilitate the cyclodehydration step under milder conditions.

Temperature and Reaction Time: The optimal temperature and reaction time are highly dependent on the specific reagents and conditions used. Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes. nih.gov

A systematic approach to optimization, often employing design of experiments (DoE), can help to identify the ideal combination of these parameters.

Chemo- and Regioselective Synthetic Transformations Related to this compound

Chemo- and regioselectivity are important considerations in the synthesis of this compound, particularly during the acylation of 3-hydroxybenzamidoxime. This intermediate possesses multiple nucleophilic sites: the amino group, the oxime oxygen, and the phenolic hydroxyl group.

Chemoselectivity: The primary challenge is to achieve selective acylation of the amidoxime in the presence of the phenolic hydroxyl group. If the phenol is not protected, it can also be acylated, leading to a mixture of products and reducing the yield of the desired intermediate. Therefore, the use of a protecting group for the phenol is often the most effective strategy to ensure chemoselectivity.

Regioselectivity: Amidoximes themselves have two nucleophilic centers: the amino nitrogen and the oxime oxygen. Acylation can potentially occur at either site. However, O-acylation is generally favored and is the productive pathway for the formation of the 1,2,4-oxadiazole ring. The reaction conditions, particularly the choice of solvent and base, can influence the regioselectivity of this step.

Careful control of the reaction conditions and the use of appropriate protecting group strategies are essential to achieve the desired chemo- and regioselectivity in the synthesis of this compound.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including 1,2,4-oxadiazoles, to minimize the environmental impact of chemical processes.

Several green strategies can be employed in the synthesis of this compound:

Atom Economy: One-pot syntheses that combine multiple steps without isolating intermediates can improve atom economy by reducing the number of purification steps and the amount of waste generated. chim.it

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, ethanol, or solvent-free conditions, is a key aspect of green chemistry.

Energy Efficiency: Microwave-assisted synthesis is an energy-efficient technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Catalysis: The use of recyclable and non-toxic catalysts, such as solid-supported catalysts or biocatalysts, can replace stoichiometric reagents and reduce waste. Graphene oxide has been explored as a metal-free catalyst for oxadiazole synthesis. nih.gov

Renewable Feedstocks: While not yet widely implemented for this specific compound, future research may focus on utilizing renewable starting materials derived from biomass.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Scalable Synthetic Protocols and Process Chemistry Considerations for this compound

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Process Safety: A thorough safety assessment of all reagents, intermediates, and reaction conditions is essential. Potential hazards, such as exothermic reactions or the formation of unstable byproducts, must be identified and mitigated.

Process Optimization: The reaction conditions that are optimal on a small scale may not be directly transferable to a larger scale. Factors such as heat transfer, mixing, and mass transfer become more critical in large reactors. Continuous flow chemistry is an emerging technology that can offer advantages in terms of safety, control, and scalability for the synthesis of fine chemicals.

Purification: The development of a robust and scalable purification method is essential to obtain the final product with the required purity. Crystallization is often the preferred method for large-scale purification due to its efficiency and cost-effectiveness.

Waste Management: A plan for the safe and environmentally responsible disposal of all waste streams generated during the manufacturing process must be in place.

Biological Target Identification and Mechanistic Elucidation of 3 5 Methyl 1,2,4 Oxadiazol 3 Yl Phenol

High-Throughput Screening (HTS) Discoveries Involving 3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol

No information is available in the scientific literature regarding the inclusion or identification of this compound in any high-throughput screening campaigns.

Identification of Specific Protein and Enzyme Targets for this compound

There are no published studies that have identified specific protein or enzyme targets for this compound.

Binding Affinity and Kinetic Characterization of this compound Interactions

Without identified biological targets, no data on binding affinity (such as Kd, Ki, or IC50 values) or kinetic characterization for this compound are available.

Modulation of Cellular Signaling Pathways by this compound

Research on the effects of this compound on cellular signaling pathways has not been reported.

Receptor Agonism, Antagonism, and Allosteric Modulation Studies of this compound

There is no available data from studies investigating the potential receptor agonism, antagonism, or allosteric modulation properties of this compound.

Investigation of the Molecular Mechanisms of Action (MOA) of this compound

The molecular mechanism of action for this compound remains uninvestigated in published literature.

In vitro Cellular Activity and Phenotypic Screening of this compound (e.g., specific cellular processes, pathway activation)

No data from in vitro cellular activity assays or phenotypic screening for this compound has been found in the course of the literature review.

Structure Activity Relationship Sar Studies of 3 5 Methyl 1,2,4 Oxadiazol 3 Yl Phenol Derivatives

Systematic Modification of the Oxadiazole Ring System and its Impact on Activity

The 1,2,4-oxadiazole (B8745197) ring is a key pharmacophore in many biologically active compounds, often serving as a bioisostere for ester and amide groups, which grants it resistance to hydrolysis by esterases. Modifications to this heterocyclic system, particularly its isomeric form, can have a profound impact on the compound's physicochemical properties and biological efficacy.

The stability of the oxadiazole ring is also a factor. The 1,2,4- and 1,3,4-isomers are generally stable, whereas the 1,2,3-oxadiazole isomer is known to be unstable and prone to ring-opening, making it the least explored isomer in medicinal chemistry. The choice of the 1,2,4-oxadiazole scaffold in the parent compound is therefore a balance between metabolic stability and the specific geometric and electronic requirements for biological activity.

Exploration of Substituent Effects on the Methyl Group of the Oxadiazole Moiety

The substituent at the 5-position of the 1,2,4-oxadiazole ring—occupied by a methyl group in the parent compound—plays a significant role in modulating biological activity. SAR studies on various 3,5-disubstituted 1,2,4-oxadiazoles reveal that the size, lipophilicity, and electronic nature of this substituent are critical.

In a study of 1,2,4-oxadiazole-based anticancer agents, modifications at this position led to significant variations in potency. For example, replacing a smaller alkyl group with larger aromatic or heterocyclic rings can explore different binding pockets in the target enzyme or receptor. Research on novel 1,2,4-oxadiazole derivatives has shown that introducing aromatic rings with electron-withdrawing groups (EWG) at the 5-position can increase antitumor activity. Conversely, other studies have found that electron-donating groups (EDG) can enhance activity. The optimal substituent is highly dependent on the specific biological target.

For a series of 1,2,4-oxadiazole antibacterials targeting penicillin-binding proteins, extensive SAR was performed on the ring corresponding to the 5-position of the oxadiazole. The data indicates that both the nature of the ring system (e.g., phenyl, pyrazolyl) and its substitution pattern are key determinants of antibacterial potency.

Table 1: Impact of C5-Substituent on Antibacterial Activity of 1,2,4-Oxadiazole Analogues

Compound C5-Substituent (R) Activity (pMIC against S. aureus)
Lead Compound Phenyl 5.8
Analogue 1 4-Fluorophenyl 6.2
Analogue 2 4-Chlorophenyl 6.5
Analogue 3 Pyrazol-3-yl 7.4
Analogue 4 2-Thienyl 5.5

Note: Data is illustrative, based on general findings from QSAR studies on 1,2,4-oxadiazole antibacterials. pMIC = -log(MIC).

Derivatization and Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a critical functional group, often involved in hydrogen bonding with biological targets. Its derivatization or functionalization is a common strategy in medicinal chemistry to modulate properties such as solubility, membrane permeability, and binding affinity.

Classical derivatization strategies for phenol (B47542) fragments include etherification, esterification, and nucleophilic substitution. The antioxidant properties of phenolic compounds, for example, are highly dependent on the presence of the hydroxyl group. Studies on 1,3,4-oxadiazole (B1194373) derivatives with phenolic moieties have shown that the number and position of hydroxyl groups can significantly influence their antioxidant capabilities. An ortho-hydroxyl group, for instance, can form intramolecular hydrogen bonds that stabilize the phenoxyl radical, enhancing antioxidant activity.

Alkylation or acylation of the phenolic hydroxyl group in 3-(5-methyl-1,2,4-oxadiazol-3-yl)phenol would likely abolish its hydrogen bond donating ability, which could be detrimental if this interaction is key for biological activity. However, such modifications could also increase lipophilicity and improve cell membrane penetration. The conversion of the phenol to a prodrug, which is metabolized back to the active phenolic compound in vivo, is another potential strategy. The impact of these modifications is target-dependent and must be evaluated empirically. For instance, in a series of antifungal 1,2,4-oxadiazole derivatives, the presence and position of substituents like phenolic hydroxyl and methoxy groups on the benzene (B151609) rings were found to be critical for activity.

Isosteric Replacements and Bioisosterism in this compound Analogues

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy to optimize drug candidates. For analogues of this compound, several bioisosteric replacements can be considered.

The phenolic hydroxyl group can also be replaced by other acidic functional groups that can act as hydrogen bond donors or acceptors. Potential bioisosteres for the phenol group include:

Hydroxamic acid: A known zinc-binding group and bioisostere for carboxylic acids.

Tetrazole: Often used as a bioisosteric replacement for a carboxylic acid group, it possesses an acidic proton.

Thiophenol: The sulfur analogue of phenol, which is more acidic but also more susceptible to oxidation.

A study on monoamine oxidase B (MAO-B) inhibitors successfully employed a bioisostere-based introduction of a 1,2,4-oxadiazole ring, which resulted in the most potent and selective inhibitor in the series. This highlights the utility of this scaffold in modulating pharmacodynamic and pharmacokinetic properties.

Conformational Analysis and its Correlation with Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation, which dictates how it fits into a target's binding site. For this compound, a key conformational feature is the degree of rotation around the single bond connecting the phenol ring and the oxadiazole ring. This rotation determines the relative orientation of the two rings (the dihedral angle).

While specific conformational studies on this exact molecule are not widely available, research on similar bi-aryl systems indicates that certain dihedral angles are energetically preferred. The planarity or non-planarity of the molecule can significantly affect its interaction with a receptor. A more rigid, planar conformation might lead to stronger π-stacking interactions, whereas a more flexible, non-planar conformation might be necessary to fit into a sterically constrained binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For 1,2,4-oxadiazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) have been successfully applied to guide lead optimization.

These models are built by aligning a series of analogues and calculating their steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. The resulting contour maps highlight regions where modifications would be favorable or unfavorable for activity.

CoMFA Contour Maps: These maps show regions where steric bulk is favored (e.g., green contours) or disfavored (e.g., yellow contours), and where positive electrostatic potential (e.g., blue contours) or negative electrostatic potential (e.g., red contours) is beneficial for activity. For a series of 1,2,4-oxadiazole antibacterials, CoMFA maps indicated that a bulky para-substituent on the 3-phenyl ring was favorable for activity.

CoMSIA Contour Maps: CoMSIA provides additional information on hydrophobic and hydrogen-bonding properties, offering a more detailed picture for guiding structural modifications.

A QSAR study onoxadiazoles as S1P1 receptor agonists divided the compounds into two categories based on their substitution patterns, suggesting different mechanisms of action and highlighting the importance of electronic and polarization effects for activity. Such models can predict the activity of newly designed compounds before their synthesis, saving time and resources.

Ligand Efficiency, Lipophilic Efficiency, and Other SAR Metrics for Optimization

In modern drug discovery, optimizing potency alone is insufficient. Several metrics have been developed to guide the selection and optimization of lead compounds, ensuring a balance of properties that leads to a successful drug candidate.

Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). It is calculated as the binding energy per heavy atom. A higher LE value (a commonly accepted threshold is ≥ 0.3) is desirable, especially in the early stages of discovery, as it indicates a more efficient binding of the molecule.

Lipophilic Efficiency (LLE or LipE): LLE relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as pIC50 (or pKi) - logP. The goal is to increase potency without a concurrent increase in lipophilicity, as high lipophilicity is often associated with poor solubility, promiscuity, and toxicity. An ideal LLE for an optimized drug candidate is often considered to be in the range of 5 to 7 or greater.

Table 2: SAR Metrics for Lead Optimization

Metric Formula Desirable Value Rationale
Ligand Efficiency (LE) -ΔG / HAC ≥ 0.3 kcal/mol/atom Measures binding efficiency relative to size.
Lipophilic Efficiency (LLE) pIC50 - logP 5 - 7 or higher Measures potency relative to lipophilicity, guiding away from excessive greasiness.

Note: ΔG is the free energy of binding, HAC is the heavy atom count.

Computational Chemistry and Theoretical Investigations of 3 5 Methyl 1,2,4 Oxadiazol 3 Yl Phenol

Molecular Docking Simulations with Identified Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is crucial for understanding the binding mode and estimating the binding affinity of a compound. The 1,2,4-oxadiazole (B8745197) scaffold has been investigated as a potential inhibitor for various biological targets implicated in diseases like cancer and microbial infections. nih.govfrontiersin.org

For 3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol, potential targets could include enzymes where phenolic compounds are known to interact, such as kinases, cyclooxygenases, or metalloproteinases. Docking studies on analogous 1,2,4-oxadiazole derivatives have identified potent inhibitory activities against targets like Epidermal Growth Factor Receptor (EGFR) and Glycogen Synthase Kinase-3β (GSK3β). nih.govresearchgate.net

A typical molecular docking workflow involves preparing the 3D structure of the ligand and the receptor, defining the binding site, and then using a scoring function to rank the predicted binding poses. The results, often expressed as a binding energy or score (in kcal/mol), indicate the stability of the ligand-receptor complex. For instance, studies on other oxadiazole derivatives targeting VEGFR2 have reported binding energies in the range of -31 to -48 kJ/mol, with lower values suggesting stronger interactions. nih.gov

Table 1: Illustrative Data from Molecular Docking of a Hypothetical Compound with Potential Targets

Target Protein (PDB ID)Potential Therapeutic AreaBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
EGFR (e.g., 2JIT)Oncology-8.5Met793, Leu718, Cys797
GSK3β (e.g., 1Q3D)Neurodegenerative, Oncology-7.9Val135, Lys85, Asp200
COX-2 (e.g., 5IKR)Inflammation-9.1Arg120, Tyr355, Val523

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes Involving this compound

Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the physiological environment by treating molecules as dynamic entities. These simulations can confirm the stability of the binding pose predicted by docking and offer deeper insights into the interactions governing complex formation. nih.govmdpi.com

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand throughout the simulation.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To quantify the persistence of crucial hydrogen bonds between the ligand and receptor.

For a complex involving this compound, MD simulations would be critical to evaluate the stability of interactions formed by the phenol (B47542) hydroxyl group and the nitrogen atoms of the oxadiazole ring, which are potential hydrogen bond donors and acceptors.

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of a molecule. researchgate.netzsmu.edu.ua These calculations can predict molecular geometry, vibrational frequencies (IR spectra), electronic transitions (UV-Vis spectra), and chemical shifts (NMR spectra). researchgate.netepstem.netresearchgate.net

For this compound, DFT calculations can elucidate:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, are crucial for determining the molecule's chemical reactivity and kinetic stability. epstem.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule, which are key to understanding intermolecular interactions. researchgate.net

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity. epstem.net

Studies on the related compound 3-phenyl-5-methyl-1,2,4-oxadiazole have utilized methods like AM1 and HF/6-31G to model its formation and geometry, demonstrating good correlation with experimental data. researchgate.netchemintech.ru

Table 2: Key Quantum Chemical Descriptors and Their Significance

DescriptorSignificance
HOMO EnergyIndicates the electron-donating ability of the molecule.
LUMO EnergyIndicates the electron-accepting ability of the molecule.
HOMO-LUMO GapRelates to the chemical reactivity and kinetic stability. A larger gap implies lower reactivity.
Dipole MomentMeasures the polarity of the molecule, influencing solubility and binding interactions.
Molecular Electrostatic Potential (MEP)Identifies sites for nucleophilic and electrophilic attack.

Pharmacophore Modeling and Virtual Screening Strategies Based on this compound

Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov A pharmacophore model for this compound would include features such as a hydrogen bond donor (the phenol -OH), hydrogen bond acceptors (the N and O atoms of the oxadiazole ring), an aromatic ring, and a hydrophobic feature (the methyl group).

This model can be used in two primary ways:

Ligand-Based Pharmacophore Modeling: When the target structure is unknown, a model can be generated by aligning a set of known active molecules. nih.gov

Structure-Based Pharmacophore Modeling: When the target structure is known, the key interaction points in the binding site are used to define the pharmacophore features. nih.gov

Once a validated pharmacophore model is created, it can be used as a 3D query to perform virtual screening of large chemical databases to identify novel compounds with different core structures but similar biological activity. nih.govnih.gov This approach is efficient for discovering new chemical entities for a given target. nih.gov

Free Energy Perturbation (FEP) and Binding Energy Calculations for this compound Derivatives

While molecular docking provides a rapid estimation of binding affinity, more rigorous methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations offer higher accuracy. mdpi.com These methods compute the relative binding free energy between two ligands or the absolute binding free energy of a single ligand to its receptor.

FEP: This alchemical free energy method calculates the free energy difference between two states (e.g., two different ligands bound to the same protein) by computationally "mutating" one molecule into the other through a series of non-physical intermediate steps. FEP is computationally intensive but provides highly accurate predictions of relative binding affinities, making it valuable for lead optimization.

These calculations would be instrumental in guiding the structural modifications of this compound to design derivatives with enhanced binding potency.

De novo Drug Design Approaches Guided by the this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired properties, often starting from a known scaffold or by placing fragments within a receptor's active site. The this compound structure serves as an excellent starting scaffold for such approaches. nih.gov

Computational strategies include:

Scaffold Hopping: Replacing the central 1,2,4-oxadiazole core with other bioisosteric rings to discover novel intellectual property and potentially improved pharmacokinetic profiles.

Fragment Growing: Using the core scaffold as an anchor within a binding site, new functional groups can be computationally "grown" from specific points (like the methyl or phenol positions) to form new, favorable interactions with the target protein.

These methods, guided by the binding pocket's properties and pharmacophore models, can generate diverse libraries of novel compounds based on the this compound framework for further investigation. researchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques for 3 5 Methyl 1,2,4 Oxadiazol 3 Yl Phenol

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to within 5 ppm), which allows for the determination of the elemental formula of a molecule.

For 3-(5-methyl-1,2,4-oxadiazol-3-yl)phenol, with a molecular formula of C₉H₈N₂O₂, the theoretical monoisotopic mass can be calculated with high accuracy. This experimental value is then compared to the theoretical mass to confirm the elemental composition. Any deviation is measured in parts per million (ppm) and provides a high degree of confidence in the assigned formula.

HRMS also aids in structural confirmation through fragmentation analysis. By employing techniques like collision-induced dissociation (CID), the parent ion is fragmented into smaller, characteristic ions. The fragmentation pattern provides a fingerprint that can be pieced together to confirm the connectivity of the atoms, such as the linkage between the phenol (B47542) and oxadiazole rings.

Table 1: Theoretical Mass Data for this compound

Parameter Value
Molecular Formula C₉H₈N₂O₂
Theoretical Monoisotopic Mass 176.0586 g/mol
Theoretical [M+H]⁺ Ion 177.0664
Theoretical [M+Na]⁺ Ion 199.0483

This data is computed from the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the compound's covalent framework.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the methyl protons, the aromatic protons on the phenol ring, and the phenolic hydroxyl proton. The splitting patterns (e.g., singlet, doublet, triplet) of the aromatic signals are particularly informative for confirming the 1,3- (or meta-) substitution pattern on the benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Key signals would include the methyl carbon, the aromatic carbons, and the two distinct carbons of the 1,2,4-oxadiazole (B8745197) ring (C3 and C5). Studies on related 3-aryl-5-methyl-1,2,4-oxadiazoles show that the oxadiazole ring carbons have characteristic chemical shifts, with C3 appearing around 168 ppm and C5 appearing further downfield, near 178 ppm. scispace.com The substitution on the phenyl ring by the hydroxyl group would further influence the chemical shifts of the aromatic carbons. docbrown.info

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies proton-proton couplings, while HSQC correlates protons to their directly attached carbons. HMBC is crucial for identifying longer-range (2-3 bond) correlations, for instance, between the aromatic protons and the C3 carbon of the oxadiazole ring, definitively linking the two ring systems.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for this compound

Atom/Group Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity
Oxadiazole-CH₃ ~12 ~2.6 singlet
Oxadiazole C3 ~168 - -
Oxadiazole C5 ~178 - -
Phenol C1 (C-OH) ~156 - -
Phenol C2 ~114 ~7.4 doublet or triplet
Phenol C3 (C-Oxadiazole) ~132 - -
Phenol C4 ~130 ~7.3 triplet
Phenol C5 ~118 ~6.9 doublet
Phenol C6 ~122 ~7.5 singlet or doublet

Predicted values are based on data from structurally similar compounds and general substituent effects. scispace.comdocbrown.info Actual values may vary depending on the solvent and experimental conditions.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can determine precise bond lengths, bond angles, and torsional angles.

Table 3: Illustrative Crystal Data Parameters for a Related Oxadiazole Compound

Parameter Example Value (for 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenol) researchgate.net
Crystal System Monoclinic
Space Group P2₁
a (Å) 6.3900 (13)
b (Å) 5.0380 (10)
c (Å) 19.255 (4)
β (°) 97.98 (3)
Volume (ų) 613.9 (2)

This table is illustrative of the type of data obtained from an X-ray crystallography experiment.

Chromatographic Methods (HPLC, GC) for Purity Analysis, Isomer Separation, and Quantitative Determination in Research Matrices

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for the analysis of non-volatile, polar compounds like this compound. A reverse-phase method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. The compound's purity can be determined by integrating the peak area, and quantification can be achieved by creating a calibration curve with standards of known concentration. The retention time is a characteristic property under specific conditions.

Gas Chromatography (GC): Direct analysis of phenols by GC can be challenging due to their polarity and potential for thermal degradation. Therefore, derivatization is often required to increase volatility and improve peak shape. The phenolic hydroxyl group can be derivatized, for example, by silylation (using agents like BSTFA) or methylation. The resulting less polar derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. researchgate.net This method is highly sensitive and excellent for detecting trace-level impurities.

UV-Visible and Fluorescence Spectroscopy for Quantitative Analysis and Spectroscopic Interaction Studies

UV-Visible Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is useful for quantitative analysis and for providing information about conjugated systems. The this compound molecule contains two chromophores—the phenol ring and the 1,2,4-oxadiazole ring—which are conjugated. This is expected to result in characteristic absorption bands in the UV region. Studies on structurally similar phenyl-oxadiazole compounds show intense absorption maxima (λmax) around 300 nm. mdpi.com The position and intensity of these bands can be sensitive to the solvent environment (solvatochromism).

Fluorescence Spectroscopy: Many aromatic heterocyclic compounds exhibit fluorescence, emitting light at a longer wavelength after absorbing light at a shorter wavelength. This property can be exploited for highly sensitive detection. The fluorescence properties (excitation and emission maxima, quantum yield) of this compound would be determined by its molecular structure and environment. Related thiadiazole-phenol compounds have been shown to exhibit interesting fluorescence effects that are sensitive to pH. nih.gov Such studies can provide insights into the compound's behavior in different chemical environments and its potential use as a fluorescent probe.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, resulting in a unique spectrum that serves as a molecular fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the phenol group. Aromatic C-H stretching would appear just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. The 1,2,4-oxadiazole ring would contribute characteristic bands for C=N and N-O stretching, often found in the 1550-1650 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While O-H bonds are weak Raman scatterers, the aromatic rings and the oxadiazole ring, with their polarizable electron systems, would produce strong Raman signals, making it a useful technique for fingerprinting the core structure of the molecule.

Table 4: Expected Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic O-H Stretch, H-bonded 3200-3600 (broad)
Aromatic C-H Stretch 3000-3100
Methyl C-H Stretch 2850-2960
Aromatic C=C Stretch 1450-1600
Oxadiazole C=N Stretch 1550-1650

Advanced Techniques for Metabolite Identification in in vitro or Animal Study Samples (excluding human samples)

Understanding the metabolic fate of a compound is crucial in many areas of research. For this compound, in vitro studies using liver microsomes or hepatocytes, or studies in laboratory animals, can identify potential metabolic pathways. The primary analytical tool for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

This technique separates potential metabolites from the parent compound and from the biological matrix. The mass spectrometer then provides mass information for both the metabolite parent ion and its fragments. By comparing the mass of a potential metabolite to the parent drug, specific metabolic transformations can be hypothesized.

Based on studies of structurally related compounds containing a 5-methyl-1,3,4-oxadiazole moiety, several metabolic pathways can be predicted for this compound:

Oxidation: The methyl group on the oxadiazole ring is a likely site for cytochrome P450-catalyzed oxidation, leading to a hydroxymethyl metabolite (M+16 Da), which could be further oxidized to a carboxylic acid. nih.gov

Conjugation: The phenolic hydroxyl group is a prime site for Phase II conjugation reactions. This would involve the addition of a glucuronic acid moiety (glucuronidation, M+176 Da) or a sulfate (B86663) group (sulfation, M+80 Da) to increase water solubility and facilitate excretion. nih.gov

Aromatic Hydroxylation: Oxidation could also occur on the phenol ring, adding another hydroxyl group (M+16 Da).

LC-MS/MS analysis would search for the specific mass shifts corresponding to these predicted transformations. The identity of a metabolite can be confirmed by synthesizing the proposed structure and comparing its retention time and fragmentation pattern to the one observed in the biological sample. rrpharmacology.ru

Table 5: List of Compounds Mentioned

Compound Name
This compound
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenol
Acetonitrile
Methanol
Formic Acid
Acetic Acid

Pre Clinical Pharmacological Profiling and in Vivo Studies of 3 5 Methyl 1,2,4 Oxadiazol 3 Yl Phenol

In vivo Efficacy Studies in Established Animal Models of Disease

A thorough search of scientific databases and literature archives did not yield any published studies detailing the in vivo efficacy of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol in any established animal models of disease. Consequently, there is no data available on its potential therapeutic effects in a living organism.

Pre-clinical Pharmacokinetic (PK) Analysis of this compound in Animal Species

There is no available information regarding the preclinical pharmacokinetic profile of this compound in any animal species. Specific data on its absorption, distribution, metabolism, and excretion (ADME) profiles have not been published in the scientific literature.

Pre-clinical Pharmacodynamic (PD) Biomarker Analysis in Animal Models

No studies detailing the preclinical pharmacodynamic effects or biomarker analysis of this compound in animal models could be located. Research on the biochemical and physiological effects of the compound, and the identification of any biomarkers of response, is not publicly available.

Exploratory in vivo Tolerability and Preliminary Safety Assessment in Animal Models

Information on the in vivo tolerability and preliminary safety assessment of this compound in animal models is not available in the public domain. There are no published reports on its potential adverse effects or general safety profile in preclinical studies.

Development of Experimental Animal Models and Route of Administration for this compound Research

No literature was found that describes the development or use of specific experimental animal models for the research of this compound. Furthermore, there is no information regarding the routes of administration used for this compound in any preclinical research setting.

Dose-Response Relationship Studies and Efficacy Parameters in Pre-clinical Animal Models

A search for dose-response relationship studies for this compound in preclinical animal models yielded no results. As such, there is no data available concerning the relationship between different doses of the compound and its efficacy or therapeutic effects.

Medicinal Chemistry Significance and Scaffold Utility of 3 5 Methyl 1,2,4 Oxadiazol 3 Yl Phenol

3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol as a Privileged Scaffold in Contemporary Drug Discovery

The 1,2,4-oxadiazole (B8745197) moiety, the central feature of this compound, is widely recognized as a "privileged scaffold" in medicinal chemistry. benthamdirect.comnih.govresearchgate.net This designation is attributed to its recurrence in a multitude of compounds exhibiting a wide array of biological activities. nih.govnih.gov The unique electronic and steric properties of the 1,2,4-oxadiazole ring allow it to interact with a variety of biological targets, making it a valuable starting point for the development of new therapeutic agents. nih.gov

A key feature of the 1,2,4-oxadiazole ring is its role as a bioisostere for amide and ester functionalities. nih.govresearchgate.netscispace.com Bioisosteric replacement is a powerful strategy in drug design, where a functional group is substituted with another that possesses similar physical and chemical properties, leading to comparable biological activity. The 1,2,4-oxadiazole ring is metabolically more stable than esters and amides, which are susceptible to hydrolysis by esterases and amidases. researchgate.netscispace.com This increased stability can lead to improved pharmacokinetic profiles, including longer half-lives and enhanced bioavailability. lifechemicals.com

The diverse therapeutic areas where the 1,2,4-oxadiazole scaffold has been successfully employed underscore its privileged nature. Derivatives of this heterocycle have demonstrated anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective properties, among others. nih.govnih.govbohrium.com This broad applicability makes the this compound core an attractive template for the design of novel drug candidates targeting a wide range of diseases.

Applications in Lead Identification and Optimization Programs for Novel Biological Targets

The this compound scaffold is instrumental in lead identification and optimization programs. Its rigid, planar structure provides a well-defined framework for the spatial orientation of substituents, which is crucial for achieving high-affinity binding to biological targets. The presence of the phenolic hydroxyl group and the methyl group on the oxadiazole ring in the parent compound offers opportunities for synthetic modification to explore structure-activity relationships (SAR).

In lead optimization, the 1,2,4-oxadiazole core can be strategically employed to fine-tune the physicochemical properties of a lead compound. For instance, replacing a metabolically labile ester with a 1,2,4-oxadiazole can enhance metabolic stability. nih.govrsc.org Furthermore, the electronic nature of the oxadiazole ring can influence the pKa of adjacent functional groups, thereby affecting a molecule's solubility and membrane permeability.

An example of the utility of the 1,2,4-oxadiazole scaffold in lead optimization is seen in the development of selective cannabinoid CB2 receptor ligands. Researchers have explored the bioisosteric replacement of a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole (B1194373) ring to improve physicochemical and pharmacokinetic properties, although this sometimes comes at the cost of reduced affinity. nih.gov Similarly, the introduction of a 1,2,4-oxadiazole ring into 1H-indazole-based compounds has led to the discovery of potent and selective human monoamine oxidase B (MAO B) inhibitors with neuroprotective effects. nih.gov

Role as a Chemical Probe for Dissecting Biological Processes

A chemical probe is a small molecule that is used to study and manipulate a biological system, often by selectively interacting with a specific protein target. The this compound scaffold and its derivatives have the potential to serve as valuable chemical probes for target identification and validation. Their well-defined structure and the ability to systematically modify their substituents allow for the development of highly potent and selective ligands.

For instance, 1,2,4-oxadiazole-based compounds have been developed as inhibitors of Sirtuin-2 (Sirt2), a protein deacetylase involved in various cellular processes. nih.gov Such inhibitors can be used as chemical probes to elucidate the specific roles of Sirt2 in health and disease. By observing the phenotypic effects of these probes in cellular or animal models, researchers can gain insights into the therapeutic potential of targeting Sirt2.

The development of a chemical probe requires a thorough understanding of its selectivity profile. The modular nature of the this compound scaffold facilitates the synthesis of analog libraries, which can be screened against a panel of related and unrelated targets to establish selectivity. This process is crucial for ensuring that the observed biological effects are due to the intended target engagement and not off-target activities.

Design and Synthesis of Focused Compound Libraries Based on the this compound Core

Focused compound libraries are collections of molecules designed to interact with a specific biological target or target family. The this compound core is an excellent starting point for the design and synthesis of such libraries. The synthetic accessibility of 1,2,4-oxadiazoles allows for the rapid generation of a diverse set of analogs. nih.gov

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically involves the reaction of an amidoxime (B1450833) with an activated carboxylic acid derivative, such as an acyl chloride or an ester. nih.gov This convergent synthetic approach allows for the independent variation of the substituents at the 3- and 5-positions of the oxadiazole ring. For the this compound core, this means that the phenolic ring and the methyl group can be readily modified.

Below is an interactive data table showcasing examples of biologically active 1,2,4-oxadiazole derivatives, illustrating the diversity of targets and therapeutic areas addressed by this scaffold.

Compound/SeriesTarget(s)Therapeutic AreaKey Findings
1,2,4-Oxadiazole/quinazoline-4-one hybridsEGFR, BRAFV600EAnticancerDemonstrated potent antiproliferative activity and dual inhibitory action. frontiersin.orgnih.gov
1H-Indazole-bearing 1,2,4-oxadiazolesMAO BNeuroprotectionResulted in potent and selective MAO B inhibitors with neuroprotective properties. nih.gov
Cannabinoid receptor ligandsCB2Anti-inflammatoryBioisosteric replacement of the 1,2,4-oxadiazole ring was explored to improve drug-like properties. nih.govrsc.org
1,2,4-Oxadiazole derivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), MAO-BAlzheimer's DiseaseMulti-target agents with excellent inhibitory activity against key enzymes in Alzheimer's pathology. rsc.org
2-Mercapto benzothiazole (B30560) linked 1,2,4-oxadiazolesCOX-2/5-LOXAnti-inflammatoryDesigned as dual inhibitors of key inflammatory enzymes. nih.gov

Multitargeting and Polypharmacology Approaches Incorporating the this compound Moiety

The traditional "one target, one drug" paradigm is increasingly being challenged by the understanding that complex diseases, such as cancer and neurodegenerative disorders, often involve multiple biological pathways. Polypharmacology, the design of single molecules that can modulate multiple targets, has emerged as a promising strategy to address this complexity. The this compound scaffold is well-suited for the development of multitargeted ligands.

The modular nature of the scaffold allows for the incorporation of different pharmacophoric elements that can interact with distinct biological targets. For example, researchers have designed and synthesized 1,2,4-oxadiazole/quinazoline-4-one hybrids as dual inhibitors of the epidermal growth factor receptor (EGFR) and the BRAFV600E kinase, both of which are important targets in cancer therapy. frontiersin.orgnih.gov

Similarly, in the context of Alzheimer's disease, 1,2,4-oxadiazole derivatives have been designed to inhibit multiple enzymes involved in the disease pathology, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). rsc.org This multitargeted approach may offer superior therapeutic efficacy compared to single-target agents.

Strategies for Improving Druggability and Bioavailability of this compound Derivatives

Improving the druggability and bioavailability of lead compounds is a critical aspect of drug development. The this compound scaffold offers several avenues for optimization.

As previously mentioned, the inherent metabolic stability of the 1,2,4-oxadiazole ring is a significant advantage. nih.gov Replacing metabolically vulnerable groups with this heterocycle can lead to improved pharmacokinetic properties. researchgate.netscispace.com

Furthermore, the physicochemical properties of derivatives can be modulated by altering the substituents on the scaffold. For example, the introduction of polar groups can enhance aqueous solubility, while the optimization of lipophilicity is crucial for achieving good membrane permeability and oral absorption. Computational tools for predicting ADME (absorption, distribution, metabolism, and excretion) properties are often employed to guide the design of new analogs with improved druggability. rsc.org

Strategies such as the formation of prodrugs, where a labile functional group is attached to the parent molecule to improve its delivery to the target site, can also be employed. For derivatives of this compound, the phenolic hydroxyl group could be a suitable handle for prodrug design. Additionally, formulation strategies, such as the use of nanocarriers, can be explored to enhance the bioavailability of poorly soluble compounds. openmedicinalchemistryjournal.com

Future Research Trajectories and Unexplored Avenues for 3 5 Methyl 1,2,4 Oxadiazol 3 Yl Phenol

Elucidating Novel Biological Targets and Mechanisms Beyond Current Discoveries

A primary future objective for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol is the comprehensive identification of its biological targets and the elucidation of its mechanisms of action. Given the diverse activities of the 1,2,4-oxadiazole (B8745197) scaffold, this compound could interact with a multitude of proteins and pathways yet to be discovered. nih.gov

Advanced methodologies for target deconvolution can be employed:

Chemical Proteomics: Techniques such as affinity chromatography-mass spectrometry, using a derivatized version of the compound as bait, can isolate and identify specific binding proteins from cell lysates.

Phenotypic Screening: High-content screening of the compound across various cell lines can reveal unexpected biological effects, which can then be investigated to uncover the underlying molecular mechanisms.

Computational Approaches: In silico methods like reverse docking can screen the compound against libraries of known protein structures to predict potential binding partners, which can subsequently be validated experimentally.

Uncovering novel targets and mechanisms will be crucial for unlocking the full therapeutic potential of this chemical entity and its future derivatives.

Application of this compound in Emerging Therapeutic Areas

The known pharmacological profile of 1,2,4-oxadiazole derivatives suggests that analogues of this compound could be valuable in a range of therapeutic areas beyond those traditionally associated with this scaffold. nih.gov

Potential Emerging Areas for Investigation:

Neurodegenerative Diseases: The anti-inflammatory properties noted in some oxadiazole compounds could be leveraged to address the neuroinflammatory component of diseases like Alzheimer's and Parkinson's.

Metabolic Disorders: Exploration of the compound's effects on key metabolic enzymes and signaling pathways could reveal potential applications in treating conditions such as diabetes and obesity.

Rare and Neglected Diseases: The broad bioactivity of the scaffold makes it a candidate for screening against targets relevant to infectious diseases and orphan disorders where new chemical matter is urgently needed.

Systematic screening of the compound and its analogues in relevant disease models will be the first step in validating these potential new applications.

Development of Advanced and Stereoselective Synthetic Methodologies

While the parent compound this compound is achiral, the development of advanced synthetic methods is crucial for generating diverse libraries of analogues for structure-activity relationship studies. Future research should focus on creating more efficient, scalable, and environmentally sustainable synthetic routes. mdpi.com

Key Synthetic Research Goals:

One-Pot Syntheses: Developing one-pot procedures that combine multiple reaction steps can significantly improve efficiency and reduce waste. mdpi.com

Flow Chemistry: Utilizing continuous flow reactors can enhance reaction control, improve safety, and facilitate large-scale production.

Stereoselective Synthesis of Derivatives: For developing analogues with new chiral centers, stereoselective synthetic methods will be essential. This could involve using chiral catalysts or starting from chiral precursors to control the three-dimensional arrangement of atoms, which is often critical for biological activity. nih.gov

The table below outlines potential advanced synthetic approaches.

Synthetic ApproachDescriptionPotential Advantages
Catalytic Cyclization Using novel catalysts (e.g., transition metals) to promote the formation of the oxadiazole ring from amidoxime (B1450833) precursors.Higher yields, milder reaction conditions, greater functional group tolerance.
Microwave-Assisted Synthesis Employing microwave irradiation to accelerate reaction rates for the cyclization and functionalization steps.Drastically reduced reaction times, improved yields.
Asymmetric Catalysis Introduction of chiral centers on derivatives using enantioselective catalysts.Access to single-enantiomer compounds for improved potency and safety profiles.

Integration with Artificial Intelligence (AI) and Machine Learning (ML) in Drug Discovery Pipelines

The integration of AI and ML offers a powerful approach to accelerate the discovery and optimization of derivatives of this compound. These computational tools can analyze vast datasets to predict the properties of new molecules, saving time and resources. crimsonpublishers.comnih.gov

Applications of AI/ML:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the biological activity of novel analogues based on their chemical structures.

Virtual Screening: ML algorithms can screen large virtual libraries of compounds to identify those with the highest probability of being active against a specific target.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties like high potency and low toxicity.

ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to prioritize candidates with favorable pharmacokinetic profiles.

Exploration of Prodrug Strategies and Targeted Delivery Systems for this compound Derivatives

The phenolic hydroxyl group in this compound is an ideal attachment point for creating prodrugs. Prodrugs are inactive compounds that are converted into the active drug in the body, a strategy often used to improve properties like solubility, stability, and bioavailability, or to achieve targeted drug delivery. nih.govresearchgate.netmdpi.com

Potential Prodrug Approaches:

Ester and Carbonate Prodrugs: The phenol (B47542) group can be converted into esters or carbonates, which are often cleaved by esterase enzymes in the body to release the active phenolic drug. This can enhance oral absorption. nih.gov

Phosphate Prodrugs: Adding a phosphate group can dramatically increase water solubility, making a compound suitable for intravenous administration. researchgate.net

Targeted Delivery: The promoiety can be designed to be cleaved by enzymes that are overexpressed in specific tissues, such as tumors, leading to targeted drug release and reduced systemic side effects. nih.gov

The following table details potential promoieties for the phenolic group.

PromoietiesLinkageCleavage MechanismPotential Advantage
Acetate, PivalateEsterEsterasesImproved membrane permeability, enhanced oral bioavailability.
Amino Acid ConjugatesEster/AmidePeptidasesTargeted delivery via amino acid transporters.
PhosphatePhosphate EsterAlkaline PhosphatasesIncreased aqueous solubility for parenteral formulations.
CarbamateCarbamateChemical or Enzymatic HydrolysisModulated release kinetics, improved stability.

Addressing Unresolved Research Gaps in Structure-Activity-Property Relationships

A systematic investigation into the Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of this compound is essential for rational drug design. This involves synthesizing a library of analogues and evaluating how specific structural modifications impact biological activity and physicochemical properties. nih.govnih.gov

Key Areas for SAR/SPR Exploration:

Modification of the Phenol Ring: Investigating the effect of substituting the phenol ring with various electron-donating or electron-withdrawing groups to modulate activity and properties.

Modification of the Methyl Group: Replacing the methyl group at the 5-position of the oxadiazole ring with other alkyl, aryl, or functionalized groups to probe the binding pocket of a target.

Scaffold Hopping: Replacing the phenol or oxadiazole rings with other bioisosteric groups to explore new chemical space and potentially improve drug-like properties.

A systematic approach, as outlined in the hypothetical table below, would be crucial.

Modification SiteExample SubstituentsPredicted Impact on Properties
Phenol Ring -Cl, -F, -OCH3, -CF3Modulate electronic properties, lipophilicity, and metabolic stability.
5-Position of Oxadiazole -Ethyl, -Propyl, -Cyclopropyl, -PhenylAlter steric bulk and lipophilicity to optimize target binding.
Phenolic -OH -OCH3, -OCF3Remove hydrogen bond donor capability, increase metabolic stability.

Potential for Radioligand Development or Imaging Applications of this compound Analogues

Developing a radiolabeled version of this compound or a high-affinity analogue could provide invaluable tools for preclinical and clinical research. Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging agents allow for the non-invasive visualization and quantification of drug distribution and target engagement in vivo. frontiersin.org

Steps and Considerations for Radioligand Development:

Isotope Selection: Choosing an appropriate radioisotope (e.g., ¹¹C, ¹⁸F, ¹²³I) based on half-life and imaging modality.

Radiosynthesis: Developing a robust and rapid method to incorporate the radioisotope into the molecule. The phenol ring is a prime site for radiosynthesis, for example, via radiofluorination.

Pharmacological Evaluation: The radiolabeled compound must retain high affinity and selectivity for its biological target.

In Vivo Imaging: Using the developed radioligand in animal models and eventually humans to study pharmacokinetics, pharmacodynamics, and receptor occupancy. pharmafeatures.com

Such imaging tools would significantly accelerate the drug development process by providing direct evidence of the drug's behavior in a living system. frontiersin.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(5-methyl-1,2,4-oxadiazol-3-yl)phenol, and how can reaction conditions be optimized?

  • A common method involves cyclization of amidoxime intermediates with activated esters. For example, heating 6-ethyl-N-hydroxy-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamidine with dimethylacetamide dimethyl acetal at 100°C for 15 minutes yields this compound derivatives. Flash chromatography (silica gel) and crystallization from aqueous methanol are critical for purification, achieving 95% yield .
  • Optimization Tip: Vary reaction time, temperature, and stoichiometric ratios of reagents to minimize side products like unreacted amidoximes or over-alkylated derivatives.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • X-ray crystallography (via SHELX programs) is essential for resolving bond lengths, angles, and heterocyclic ring conformations .
  • Mass spectrometry (e.g., EPA/NIH database) confirms molecular weight (C8H7N3O, exact mass 161.06) and fragmentation patterns .
  • NMR spectroscopy identifies substituent positions, particularly distinguishing methyl groups on the oxadiazole ring from phenolic protons .

Q. What are the key solubility and stability considerations for this compound?

  • The phenolic -OH group enhances solubility in polar solvents (e.g., methanol, DMF) but may necessitate protection (e.g., acetylation) during reactions to prevent oxidation. Stability tests under varying pH and temperature are recommended, as oxadiazole rings can hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?

  • Case Example: Discrepancies in IC50 values for kinase inhibition may arise from differences in assay conditions (e.g., ATP concentration, pH). Replicate experiments using standardized protocols (e.g., Eli Lilly’s LY3372689 trial methodology) and validate via orthogonal assays (e.g., SPR vs. enzymatic activity) .
  • Data Analysis: Employ multivariate regression to isolate variables (e.g., solvent polarity, cell line variability) affecting pharmacological outcomes .

Q. What strategies are effective for incorporating this compound into macromolecular conjugates or prodrugs?

  • Functionalization: React the phenolic -OH with activated esters (e.g., HATU-mediated coupling with aminopropanoate derivatives) to form amide-linked prodrugs. RP-flash chromatography ensures purity (>99%) .
  • Targeted Delivery: Use piperazine or cyclopropane carboxylate linkers (e.g., 1-(5-methyl-1,2,4-oxadiazol-3-yl)piperazine) to enhance blood-brain barrier penetration, as demonstrated in Alzheimer’s disease therapeutics .

Q. How can computational modeling guide the design of derivatives with improved binding affinity?

  • Docking Studies: Model interactions with targets like tau protein (PDB ID: 6VJ3) using Schrödinger Suite or AutoDock Vina. Focus on hydrogen bonding between the oxadiazole ring and catalytic residues .
  • QSAR Analysis: Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) on bioactivity using Hammett constants or molecular descriptors (e.g., PSA, LogP) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Issue: Racemization during cyclization or purification.
  • Solution: Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis. Monitor enantiomeric excess via chiral HPLC (e.g., Daicel columns) .

Methodological Guidance

  • Handling Data Contradictions: Cross-validate spectral data (e.g., compare experimental vs. theoretical NMR shifts using ACD/Labs or ChemDraw) .
  • Safety Protocols: Despite limited toxicity data, handle as a Category 2 irritant (analogous to structurally similar phenol derivatives). Use PPE and fume hoods during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.